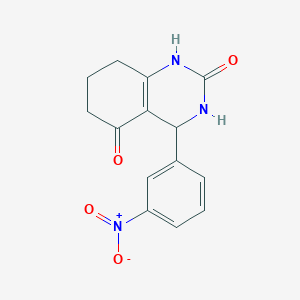
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione, commonly referred to as Nitrophenyl Tetrahydroquinazoline (NPTHQ), is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Applications De Recherche Scientifique
Ring Transformation Reactions and Antioxidant Activity
4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione, closely related to the compound , has been studied for its ring transformation reactions and antioxidant activity. This compound has been shown to react with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine hydrochloride, leading to the formation of pyrazolyl and isoxazolylquinolinones. Additionally, reactions with 1,4-binucleophiles have produced novel diazepinyl, oxazepinyl, and thiadiazepinylquinolinone derivatives. These products exhibited higher radical scavenging abilities, indicating their potential as antioxidants (Abdel-Kader & Talaat, 2023).
Application in Vitamin D3 Analysis
The compound 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione, similar to the queried compound, has been utilized as a derivatization reagent in the analysis of 25-hydroxyvitamin D3 in human plasma. This application, using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry, showcased enhanced sensitivity and specificity in vitamin D3 analysis (Higashi, Yamauchi, & Shimada, 2003).
Synthesis and Spectroscopic Characterization
The synthesis and spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, which shares structural similarities with the compound of interest, have been detailed. The work involved a two-step synthesis with good yields and comprehensive characterization using X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. This research contributes to the broader understanding of quinazoline derivatives' structural properties (Kesternich et al., 2013).
Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives
Studies on tetrahydroquinazoline derivatives, which include 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline2,5(1H, 6H)dione, have shown significant antimicrobial activity. These compounds, synthesized from indole-3-aldehyde and benzothiophene-2-carbonylchloride, have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Bhatt et al., 2015).
Nucleophilic Substitution and Ring Transformation
Research on chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a compound structurally related to the query, has revealed its potential in nucleophilic substitution reactions. These reactions, involving various nucleophiles, resulted in a series of novel 4-substituted-3-nitropyranoquinolinones. Additionally, the compound underwent ring transformation reactions, leading to ring opening and closure, contributing to the diversity of pyranoquinolinedione derivatives (Hassnin, 2012).
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEKOAVRLXRVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B2510040.png)
![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)

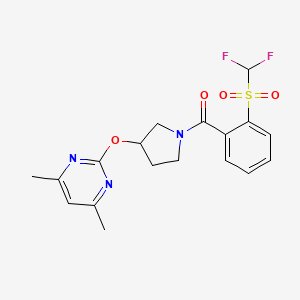
![2-(4-methoxyphenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2510044.png)
![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)
![1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2510047.png)

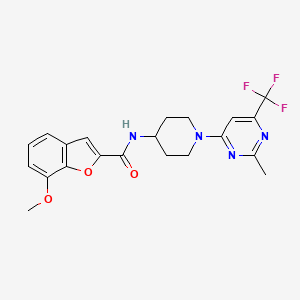
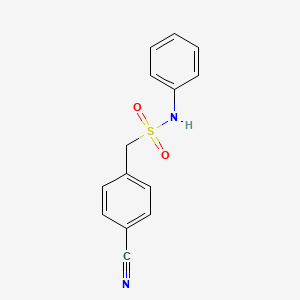
![[(3S,4S)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2510055.png)
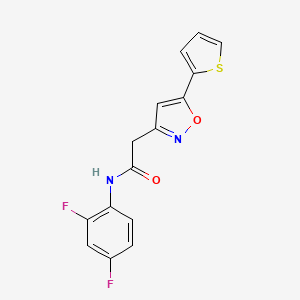
![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)
![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)